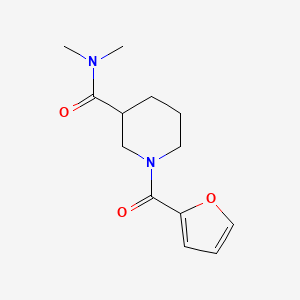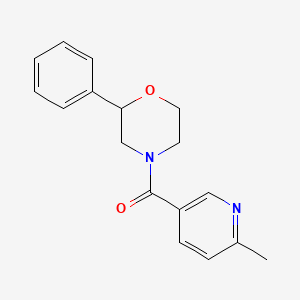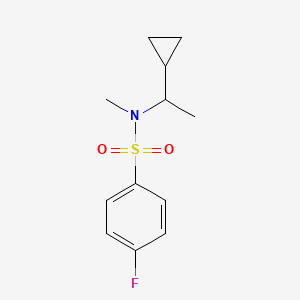
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been studied extensively for its pharmacological properties.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
作用機序
The mechanism of action of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 is not well understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in cancer development.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
実験室実験の利点と制限
One advantage of using 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 in lab experiments is that it is a synthetic 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide, which means that it can be easily synthesized and purified. Furthermore, it has been shown to have low toxicity and high selectivity for certain enzymes or signaling pathways, which makes it a promising candidate for drug development. However, one limitation of using 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 in lab experiments is that its mechanism of action is not well understood, which makes it difficult to predict its effects on different cell types or in vivo.
将来の方向性
There are several future directions for the study of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in different disease models and determine its potential therapeutic applications. Furthermore, it would be interesting to study its effects on the gut microbiome and determine whether it has any potential applications in the treatment of gut-related diseases. Finally, it would be important to study its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy in humans.
合成法
The synthesis of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 involves the reaction of furan-2-carboxylic acid with N,N-dimethylpiperidine-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1.
特性
IUPAC Name |
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)12(16)10-5-3-7-15(9-10)13(17)11-6-4-8-18-11/h4,6,8,10H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDHYYNEIQJRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)






![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)



![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
